molecular formula C13H23BrO3 B14273422 Methyl 2-bromo-12-oxododecanoate CAS No. 132284-41-4

Methyl 2-bromo-12-oxododecanoate

Cat. No.: B14273422
CAS No.: 132284-41-4
M. Wt: 307.22 g/mol
InChI Key: IBOJJFKRWIYWSE-UHFFFAOYSA-N
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Description

Methyl 2-bromo-12-oxododecanoate is a brominated methyl ester characterized by a 12-carbon chain with a bromine atom at position 2 and a ketone group (oxo) at position 12. This compound is of interest in organic synthesis due to its reactive bromine substituent and ester functionality, which enable participation in alkylation, nucleophilic substitution, and cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-bromo-12-oxododecanoate can be synthesized through a multi-step process involving the bromination of dodecanoic acid followed by esterification. The typical synthetic route involves:

    Bromination: Dodecanoic acid is treated with bromine in the presence of a catalyst such as phosphorus tribromide (PBr3) to introduce the bromine atom at the second carbon position.

    Esterification: The resulting 2-bromo-12-oxododecanoic acid is then esterified with methanol in the presence of an acid catalyst like sulfuric acid (H2SO4) to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for bromination and esterification helps in maintaining consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-bromo-12-oxododecanoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of corresponding alcohols or amines.

    Reduction Reactions: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

    Substitution: Nucleophiles like NaOH or NH3 in aqueous or alcoholic solutions.

    Reduction: NaBH4 or LiAlH4 in anhydrous solvents such as ether or tetrahydrofuran (THF).

    Oxidation: KMnO4 or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products:

    Substitution: Alcohols or amines.

    Reduction: Hydroxy derivatives.

    Oxidation: Carboxylic acids or other oxidized products.

Scientific Research Applications

Methyl 2-bromo-12-oxododecanoate has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biological Studies: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways involving brominated and keto-containing substrates.

    Material Science: It is utilized in the development of novel materials with specific properties, such as polymers and surfactants.

Mechanism of Action

The mechanism of action of methyl 2-bromo-12-oxododecanoate involves its interaction with nucleophiles and electrophiles due to the presence of reactive bromine and keto groups. The bromine atom can participate in nucleophilic substitution reactions, while the keto group can undergo reduction or oxidation. These reactions are facilitated by the compound’s ability to stabilize transition states and intermediates through resonance and inductive effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analysis

  • Methyl 12-oxododecanoate: Lacks the bromine substituent at position 2. The absence of bromine reduces electrophilic reactivity, making it less suitable for halogen-mediated reactions. Such esters are commonly observed in natural products, such as labdane diterpenes (e.g., 12-oxo-labda-8(17),13E-dien-19-oic acid methyl ester in plant resins) .
  • Methyl salicylate: Contains an aromatic hydroxyl group instead of bromine and oxo groups. It is a volatile organic compound (VOC) with applications in fragrances and antimicrobial agents, contrasting with the aliphatic reactivity of Methyl 2-bromo-12-oxododecanoate .

Physical and Chemical Properties

Table 1 summarizes inferred properties based on structural analogs:

Property This compound Methyl 12-oxododecanoate Methyl salicylate
Molecular Weight (g/mol) ~295.2 (C₁₃H₂₁BrO₃) ~242.3 (C₁₃H₂₂O₃) ~152.1 (C₈H₈O₃)
Solubility Likely low in water, soluble in organic solvents Similar, with higher hydrophobicity Moderate in water, high in ethanol
Reactivity High (Br enables SN2 reactions) Moderate (oxo group) Low (ester hydrolysis)
Stability Sensitive to light/moisture due to Br Stable under ambient conditions Stable but volatile

Sources: Extrapolated from methyl ester properties and brominated compound stability data .

Research Findings and Gaps

  • Synthetic Utility : Brominated esters are understudied in the provided evidence, but analogous brominated compounds (e.g., hexabromocyclododecane) highlight the environmental and regulatory challenges associated with bromine-containing molecules .

Properties

CAS No.

132284-41-4

Molecular Formula

C13H23BrO3

Molecular Weight

307.22 g/mol

IUPAC Name

methyl 2-bromo-12-oxododecanoate

InChI

InChI=1S/C13H23BrO3/c1-17-13(16)12(14)10-8-6-4-2-3-5-7-9-11-15/h11-12H,2-10H2,1H3

InChI Key

IBOJJFKRWIYWSE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CCCCCCCCCC=O)Br

Origin of Product

United States

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